4-benzoyl-7-(furan-2-yl)-1,4-thiazepane
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Overview
Description
4-benzoyl-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that features a furan ring, a thiazepane ring, and a phenyl group
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . Similarly, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Furan and indole derivatives have been reported to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Protein kinases, which play an important role as cell function regulators in signal transduction pathways, have been identified as potential targets of similar compounds .
Result of Action
Similar compounds have shown promising activity in inhibiting protein tyrosine kinase, which in some cases, was identical to, or even better than that of genistein, a positive reference compound .
Action Environment
It is known that factors such as ph, temperature, and presence of other compounds can affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) in the presence of halogens.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-benzoyl-7-(furan-2-yl)-1,4-thiazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(phenyl)methanone: Similar structure with a thiophene ring instead of a furan ring.
(7-(Pyridin-2-yl)-1,4-thiazepan-4-yl)(phenyl)methanone: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
4-benzoyl-7-(furan-2-yl)-1,4-thiazepane is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(13-5-2-1-3-6-13)17-9-8-15(20-12-10-17)14-7-4-11-19-14/h1-7,11,15H,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDZYDDCMFHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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